molecular formula C13H23FN2O B1476561 (4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-2-yl)methanone CAS No. 2097943-72-9

(4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-2-yl)methanone

Cat. No.: B1476561
CAS No.: 2097943-72-9
M. Wt: 242.33 g/mol
InChI Key: ZIZZKLADHRMARY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-2-yl)methanone is a useful research compound. Its molecular formula is C13H23FN2O and its molecular weight is 242.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis, Structural Exploration, and Hirshfeld Surface Analysis

The synthesis and structural exploration of novel bioactive heterocycles like (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone involve detailed characterization using various spectroscopic techniques, X-ray diffraction studies, and Hirshfeld surface analysis. These compounds exhibit antiproliferative activity, and their molecular structure is stabilized by intra-molecular hydrogen bonds, enhancing the molecule's stability (S. Benaka Prasad et al., 2018).

Thermal, Optical, Etching, Structural Studies, and Theoretical Calculations

Compounds like [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime are synthesized and characterized by different spectroscopic techniques and single crystal X-ray diffraction studies. These studies reveal details about the compound's conformation and interactions, such as hydrogen bonds and π···π interactions. Theoretical calculations like density functional theory (DFT) are employed to substantiate the experimental findings, and thermal properties are examined through thermogravimetric analysis (C. S. Karthik et al., 2021).

Antimicrobial Activity

Synthesis and Antimicrobial Activity of Derivatives

The synthesis of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and their characterization through various spectral studies lead to the discovery of compounds with significant in vitro antibacterial and antifungal activities. Compounds like 4b, 4g, and 5e, in particular, show potent antimicrobial activity against tested pathogenic bacterial and fungal strains, meriting further research (L. Mallesha & K. Mohana, 2014).

Mechanism of Action

    Target of Action

    The compound is a derivative of piperidine , a class of organic compounds that often exhibit biological activity and are used in medicinal chemistry. Piperidine derivatives can interact with a variety of targets, including receptors, enzymes, and ion channels, depending on their specific structure.

Properties

IUPAC Name

[4-(2-fluoroethyl)piperidin-1-yl]-piperidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23FN2O/c14-7-4-11-5-9-16(10-6-11)13(17)12-3-1-2-8-15-12/h11-12,15H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZZKLADHRMARY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)N2CCC(CC2)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-2-yl)methanone
Reactant of Route 2
(4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-2-yl)methanone
Reactant of Route 3
Reactant of Route 3
(4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-2-yl)methanone
Reactant of Route 4
(4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-2-yl)methanone
Reactant of Route 5
(4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-2-yl)methanone
Reactant of Route 6
(4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.